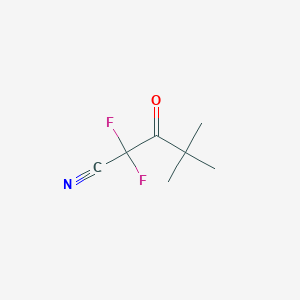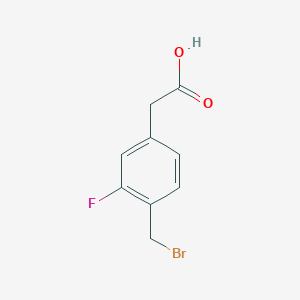
4-(Bromomethyl)-3-fluorophenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-3-fluorophenylacetic acid is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromomethyl group at the 4-position and a fluorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-fluorophenylacetic acid typically involves the bromination of 3-fluorophenylacetic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the benzylic position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-3-fluorophenylacetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzylic bromide can be oxidized to the corresponding carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenylacetic acids.
Oxidation: Formation of 3-fluorobenzoic acid or 3-fluorobenzaldehyde.
Reduction: Formation of 3-fluorophenylacetic acid.
Scientific Research Applications
4-(Bromomethyl)-3-fluorophenylacetic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-fluorophenylacetic acid depends on its application. In medicinal chemistry, it may act as a prodrug or a pharmacophore, interacting with biological targets such as enzymes or receptors. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity .
Comparison with Similar Compounds
4-(Bromomethyl)benzoic acid: Similar structure but lacks the fluorine atom, leading to different reactivity and applications.
3-Fluorophenylacetic acid: Lacks the bromomethyl group, resulting in different chemical properties and reactivity.
4-(Bromomethyl)-3-nitrobenzoic acid: Contains a nitro group instead of a fluorine atom, leading to different electronic effects and reactivity.
Uniqueness: 4-(Bromomethyl)-3-fluorophenylacetic acid is unique due to the presence of both bromomethyl and fluorine substituents, which impart distinct electronic and steric properties
Properties
Molecular Formula |
C9H8BrFO2 |
|---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
2-[4-(bromomethyl)-3-fluorophenyl]acetic acid |
InChI |
InChI=1S/C9H8BrFO2/c10-5-7-2-1-6(3-8(7)11)4-9(12)13/h1-3H,4-5H2,(H,12,13) |
InChI Key |
CYRWHOXHWXBKHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


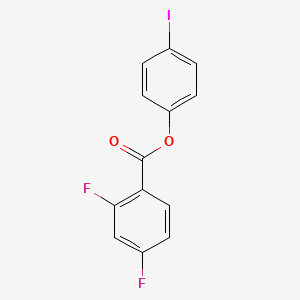

![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)

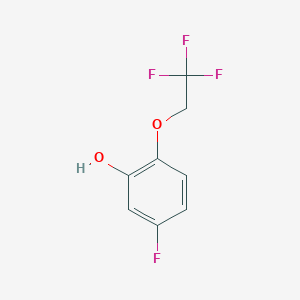
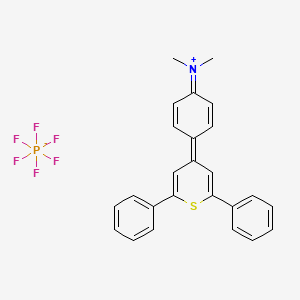
![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)

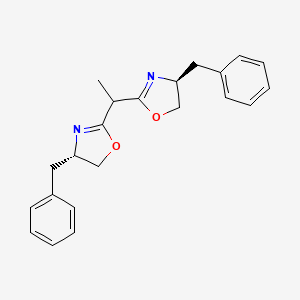
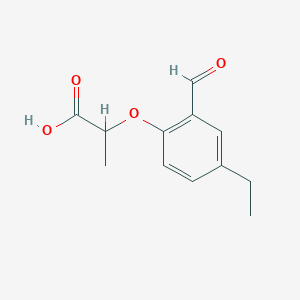
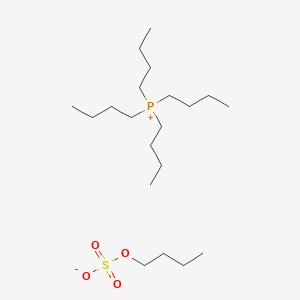
![1-[(5S,7R)-3-bromo-1-adamantyl]pyrrolidine;hydrobromide](/img/structure/B12846112.png)
